molecular formula C8H18ClNO B1602991 3-Isobutylmorpholine CAS No. 959238-46-1

3-Isobutylmorpholine

Cat. No.: B1602991
CAS No.: 959238-46-1
M. Wt: 179.69 g/mol
InChI Key: GPKZEFWVDUMVMK-UHFFFAOYSA-N
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Description

3-Isobutylmorpholine is a chemical compound with the molecular formula C8H17NO It is a derivative of morpholine, characterized by the presence of an isobutyl group attached to the nitrogen atom of the morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isobutylmorpholine typically involves the reaction of morpholine with isobutyl halides under basic conditions. One common method involves the use of sodium hydride as a base and tetrahydrofuran as a solvent. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of morpholine attacks the isobutyl halide, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Isobutylmorpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Isobutylmorpholine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Isobutylmorpholine involves its interaction with various molecular targets. The nitrogen atom in the morpholine ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s reactivity and interactions. These interactions can affect enzymatic activities and cellular processes, making it a compound of interest in biochemical studies .

Comparison with Similar Compounds

Similar Compounds

    Morpholine: The parent compound, lacking the isobutyl group.

    N-Methylmorpholine: A derivative with a methyl group attached to the nitrogen atom.

    N-Ethylmorpholine: A derivative with an ethyl group attached to the nitrogen atom.

Uniqueness

3-Isobutylmorpholine is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity and interactions compared to other morpholine derivatives .

Properties

IUPAC Name

3-(2-methylpropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)5-8-6-10-4-3-9-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIRYZSIQPENMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959238-46-1
Record name 3-(2-methylpropyl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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